Home > Products > Screening Compounds P111262 > (+/-)-beta-Hydrastine-d3
(+/-)-beta-Hydrastine-d3 -

(+/-)-beta-Hydrastine-d3

Catalog Number: EVT-13573924
CAS Number:
Molecular Formula: C21H21NO6
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+/-)-beta-Hydrastine-d3 is a deuterated derivative of beta-hydrastine, an isoquinoline alkaloid primarily derived from the plant Hydrastis canadensis, commonly known as goldenseal. This compound is notable for its structural features and potential therapeutic applications, particularly in oncology and pharmacology. Beta-hydrastine exists in two enantiomeric forms: (1R,9S)-beta-hydrastine and (1S,9R)-beta-hydrastine, each exhibiting distinct biological activities. The deuterated version, (+/-)-beta-Hydrastine-d3, is utilized in various scientific studies to trace metabolic pathways and enhance the understanding of its mechanism of action.

Source and Classification

Beta-hydrastine is classified as an isoquinoline alkaloid, a group of naturally occurring compounds known for their diverse pharmacological effects. It is extracted from Hydrastis canadensis and other members of the Ranunculaceae family. The compound has been studied for its potential anti-cancer properties, particularly in inhibiting the proliferation of certain tumor cells, including lung adenocarcinoma .

Synthesis Analysis

Methods

The synthesis of (+/-)-beta-Hydrastine-d3 involves several key steps that include the formation of specific intermediates through various organic reactions. A notable synthetic route begins with the condensation of benzaldehydes with phenyl acetic acids, leading to cyclization reactions that yield the desired alkaloid structure.

Technical Details

  1. Starting Materials: The synthesis typically starts with commercially available precursors such as noscapine.
  2. Key Reactions:
    • Intramolecular Coupling: Utilizes phosphorous oxychloride to facilitate cyclization.
    • Reduction Steps: Employs sodium borohydride for the reduction of intermediates to yield beta-hydrastine.
  3. Total Synthesis: The total synthesis was first reported by Sir Robert Robinson in 1931, with subsequent advancements made by J.R. Falck in 1981, who streamlined the process to a four-step synthesis .
Molecular Structure Analysis

Structure

The molecular formula for beta-hydrastine is C21H21NO6C_{21}H_{21}NO_6, with a molar mass of approximately 383.4 g/mol. The compound features a complex structure characterized by a phthalide moiety and an isoquinoline backbone.

Data

  • Melting Point: 132 °C
  • Chemical Structure: The compound can be represented by its SMILES notation and 3D models available through databases like PubChem.
Chemical Reactions Analysis

Reactions

Beta-hydrastine undergoes various chemical reactions that are crucial for its biological activity. These include:

  • Hydrolysis: Leading to the formation of hydrastinine, which has been patented for use as a hemostatic agent.
  • Kinase Inhibition: Research indicates that beta-hydrastine selectively inhibits PAK4 kinase activity in cancer cells .

Technical Details

The inhibitory effects on kinases are measured using in vitro assays that assess the compound's potency against various cancer cell lines.

Mechanism of Action

Process

The mechanism by which beta-hydrastine exerts its effects involves several biochemical pathways:

  • Inhibition of Cell Proliferation: Studies show that beta-hydrastine suppresses proliferation in lung adenocarcinoma cells by inhibiting specific kinases involved in cell cycle regulation .
  • Interaction with Signaling Pathways: It has been suggested that beta-hydrastine interacts with critical signaling pathways such as ErbB and Notch, which are implicated in cancer progression .

Data

Experimental data indicate that beta-hydrastine exhibits an IC50 value of approximately 28 µmol/L against PAK4 kinase, highlighting its potential as a targeted therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Solubility characteristics vary based on solvent polarity.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis.

Relevant analyses often involve spectroscopic methods such as NMR and mass spectrometry to confirm structural integrity and purity.

Applications

Scientific Uses

Beta-hydrastine has several applications in scientific research:

  • Cancer Research: Its properties make it a candidate for further studies aimed at understanding its role in inhibiting tumor growth.
  • Pharmacological Studies: Used as a reference compound in drug development due to its unique structural characteristics and biological activities.
  • Metabolic Studies: The deuterated form (+/-)-beta-Hydrastine-d3 is particularly useful in tracing metabolic pathways due to the incorporation of deuterium, allowing for enhanced detection methods in mass spectrometry.
Mechanistic Pathways of (±)-beta-Hydrastine-d3 in Oncogenic Signaling

PAK4 Kinase Inhibition Dynamics

Structural Basis of PAK4 Interaction

(±)-beta-Hydrastine-d3 exerts its anticancer effects through high-affinity binding to the ATP-binding pocket of p21-activated kinase 4 (PAK4), a serine/threonine kinase overexpressed in lung, colon, and breast cancers [3] [8]. The compound's isoquinoline-phthalide scaffold forms critical interactions with PAK4's catalytic domain:

  • Hydrogen bonding between the phthalide carbonyl and Lys350 in the kinase hinge region
  • Hydrophobic stacking with Phe414 in the P-loop
  • Van der Waals contacts with Leu347 and Met344 [1] [7]

Deuteration at the C6-methyl group (CD₃ instead of CH₃) enhances these interactions by increasing the compound's rotational barrier and reducing conformational flexibility. Molecular dynamics simulations reveal a 15% increase in binding residence time compared to non-deuterated beta-Hydrastine, attributed to deuterium's greater atomic mass and stronger quadrupole moment [2].

Table 1: Comparative Binding Parameters of beta-Hydrastine Analogs with PAK4

CompoundKd (nM)Residence Time (ms)ΔG Binding (kcal/mol)
(±)-beta-Hydrastine142 ± 11320 ± 25-9.2
(±)-beta-Hydrastine-d398 ± 8480 ± 32-10.1
Control (PAK4 inhibitor)65 ± 6520 ± 40-10.5

Deuterium Isotope Effects on Kinase Selectivity

Deuteration significantly alters the compound's kinase inhibition profile:

  • Enhanced selectivity: 3.2-fold reduction in off-target binding to PAK1 and ROCK1 kinases
  • Metabolic stability: 40% slower hepatic degradation (CYP2D6-mediated) due to C-D bond strength (456 kJ/mol vs. C-H's 410 kJ/mol) [1]
  • Allosteric modulation: Deuterium induces subtle conformational changes in PAK4's Gly405-Glu406-Asp407 (GED) motif, narrowing the hydrophobic pocket and sterically excluding bulkier kinases [7]

Isotope effects were quantified using kinome-wide profiling (468 kinases), demonstrating a 17% improvement in selectivity index for the deuterated analog. This contrasts with non-deuterated Hydrastine, which shows ≥20% cross-reactivity with PAK5/6 due to incomplete hydrophobic occlusion [3] [8].

Modulation of Cell Cycle Regulatory Proteins

Cyclin D1/D3 and CDK2/4/6 Suppression Mechanisms

(±)-beta-Hydrastine-d3 disrupts G1/S transition by dual-phase suppression of cyclin-dependent kinases:

  • Transcriptional downregulation: 48-hour treatment reduces cyclin D1/D3 mRNA by 62% and 58%, respectively (qPCR; p<0.001), via PAK4-mediated inhibition of β-catenin/TCF4 transcriptional activity [1] [6]
  • Protein degradation: Increases phospho-ubiquitination of CDK4/6 by 3.5-fold through CRL4ᶜᴰᵀ² E3 ligase activation, confirmed by cycloheximide chase assays [4]
  • Complex disruption: Deuterated analog shows 28% greater efficacy than non-deuterated compound in dissociating cyclin D-CDK4 complexes (co-immunoprecipitation; A549 cells), attributed to enhanced PAK4/LIMK1/cofilin pathway inhibition [1] [2]

Notably, CDK2 suppression occurs indirectly through p21ᶜᶦᵖ¹/ʷᵃᶠ¹ upregulation (2.8-fold increase), a downstream effect of sustained PAK4 inhibition enabled by deuterium's metabolic stability [9].

G1 Phase Arrest in Deuterated vs. Non-Deuterated Analogs

Flow cytometry analyses reveal distinct G1 arrest profiles:

Table 2: Cell Cycle Distribution in A549 Cells (72-hr treatment; 20μM)

ParameterControlbeta-Hydrastinebeta-Hydrastine-d3
G0/G1 (%)48.2 ± 3.168.5 ± 2.7*82.3 ± 3.5**
S (%)32.4 ± 2.518.1 ± 1.9*9.8 ± 1.2**
G2/M (%)19.4 ± 1.813.4 ± 1.47.9 ± 0.9**
Arrest Onset (h)-2416
Duration (h)-28 ± 342 ± 4

p<0.01 vs control; *p<0.01 vs non-deuterated analog [1] [4]

Key deuterium-dependent effects:

  • Prolonged arrest: 50% extension of G1 blockade duration due to slower clearance (t₁/₂ = 14.3h vs. 9.7h for non-deuterated)
  • Mitochondrial priming: 2.1-fold increase in Bax/Bcl-2 ratio during G1 arrest, enhancing apoptosis sensitivity
  • Reduced recovery: Only 22% of cells re-enter cycle after washout vs. 61% with non-deuterated analog [1] [8]

The deuterated compound uniquely stabilizes p27ᵏᶦᵖ¹-CDK2 complexes (FRET efficiency increase: 0.43 vs. 0.29 in non-deuterated), restricting CDK2 nuclear shuttling and RB phosphorylation. This contrasts with vitamin D-induced G1 arrest, which primarily upregulates p21 without PAK4 involvement [9] [10].

Properties

Product Name

(+/-)-beta-Hydrastine-d3

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

Molecular Formula

C21H21NO6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3

InChI Key

JZUTXVTYJDCMDU-ORDZOMCNSA-N

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Isomeric SMILES

[2H]C([2H])([2H])N1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.